Cas no 804474-81-5 (4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine)

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine 化学的及び物理的性質
名前と識別子
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- 1,3,5-Triazin-2-amine, 4-chloro-6-(1-fluoropropyl)-
- 4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine
- EN300-132634
- 804474-81-5
- SCHEMBL6551721
- AKOS026743547
- EHB47481
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- インチ: InChI=1S/C6H8ClFN4/c1-2-3(8)4-10-5(7)12-6(9)11-4/h3H,2H2,1H3,(H2,9,10,11,12)
- InChIKey: UWXFTBCTJUFKBW-UHFFFAOYSA-N
計算された属性
- 精确分子量: 190.0421521Da
- 同位素质量: 190.0421521Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- XLogP3: 1.7
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132634-5.0g |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 5.0g |
$8534.0 | 2023-02-15 | |
Ambeed | A1037726-1g |
4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 1g |
$1950.0 | 2023-01-27 | |
Enamine | EN300-132634-0.05g |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 0.05g |
$782.0 | 2023-02-15 | |
Enamine | EN300-132634-100mg |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95.0% | 100mg |
$1021.0 | 2023-09-30 | |
Aaron | AR01A747-50mg |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 50mg |
$1101.00 | 2025-02-09 | |
1PlusChem | 1P01A6VV-50mg |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 50mg |
$1023.00 | 2025-03-04 | |
A2B Chem LLC | AV54299-500mg |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 500mg |
$2451.00 | 2024-04-19 | |
Aaron | AR01A747-500mg |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 500mg |
$3181.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041490-1g |
4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 97% | 1g |
¥20065.00 | 2024-07-28 | |
Enamine | EN300-132634-2.5g |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |
804474-81-5 | 95% | 2.5g |
$5767.0 | 2023-02-15 |
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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2. Back matter
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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7. Book reviews
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amineに関する追加情報
Recent Advances in the Study of 4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine (CAS: 804474-81-5): A Comprehensive Research Brief
The compound 4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine (CAS: 804474-81-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic triazine derivative exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and potential as a scaffold for drug development.
One of the key breakthroughs in the study of this compound is its optimized synthesis route, which has been reported in a 2023 publication in the Journal of Medicinal Chemistry. Researchers have developed a high-yield, scalable method for producing 4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine with improved purity and stability. The method involves a multi-step reaction sequence starting from commercially available precursors, with careful control of reaction conditions to minimize byproducts.
Pharmacological investigations have revealed that this compound demonstrates notable activity as a kinase inhibitor, particularly against certain cancer-related kinases. In vitro studies using human cancer cell lines showed promising antiproliferative effects at micromolar concentrations. The fluoropropyl moiety appears to play a crucial role in enhancing cellular permeability and target binding affinity, as demonstrated by comparative studies with non-fluorinated analogs.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have explored various modifications to the triazine core. These investigations suggest that the 4-chloro and 6-(1-fluoropropyl) substitutions are optimal for maintaining both potency and selectivity, while allowing for further derivatization at the 2-amino position for property optimization.
Recent preclinical evaluations have focused on the compound's pharmacokinetic profile and toxicity. Animal studies indicate reasonable oral bioavailability and favorable tissue distribution patterns, though some metabolic instability has been observed, prompting current research into prodrug strategies. The compound shows good blood-brain barrier penetration in rodent models, suggesting potential CNS applications.
Ongoing research is exploring the use of 4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine as a building block for more complex drug candidates. Several pharmaceutical companies have included derivatives of this compound in their pipelines for oncology and neurodegenerative disease targets. Patent activity surrounding this chemical entity has increased significantly in the past two years, reflecting growing commercial interest.
Future directions for research include comprehensive mechanism-of-action studies, further optimization of the lead structure, and exploration of combination therapies. The unique properties of this triazine derivative, particularly its balanced lipophilicity and hydrogen bonding capacity mediated by the fluorine atom, continue to make it an attractive subject for medicinal chemistry research.
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